

A Comparative Guide to WDR5 Inhibitors: WDR5-0103 and OICR-9429

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Compound of Interest

Compound Name: WDR5-0103

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two significant small-molecule inhibitors of the WDR5-MLL interaction, **WDR5-0103** and OICR-9429. By presenting their structural differences, binding affinities, selectivity, and cellular activities, this document aims to inform researchers on the distinct characteristics of these compounds and their utility in studying the biological roles of WDR5 and in the development of novel therapeutic agents.

Introduction to WDR5 Inhibition

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein that plays a central role in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes. The interaction between WDR5 and the "Win" (WDR5-interacting) motif of MLL is essential for the catalytic activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. Dysregulation of the WDR5-MLL interaction is implicated in various cancers, particularly acute myeloid leukemia (AML). Both **WDR5-0103** and OICR-9429 are antagonists of this protein-protein interaction, with OICR-9429 being a later-generation, optimized inhibitor derived from the **WDR5-0103** scaffold.

Structural Differences

WDR5-0103 and OICR-9429 share a common chemical scaffold but possess distinct structural modifications that significantly impact their potency and selectivity. OICR-9429 was developed

through structure-guided medicinal chemistry to enhance its binding affinity and pharmacological properties compared to its predecessor, **WDR5-0103**.^[1]

WDR5-0103 has a chemical formula of C₂₁H₂₅N₃O₄ and a molecular weight of 383.44 g/mol . Its IUPAC name is methyl 3-(3-methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoate.

OICR-9429 has a more complex structure, with the IUPAC name N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide. These structural elaborations in OICR-9429 lead to improved interactions within the WDR5 binding pocket.

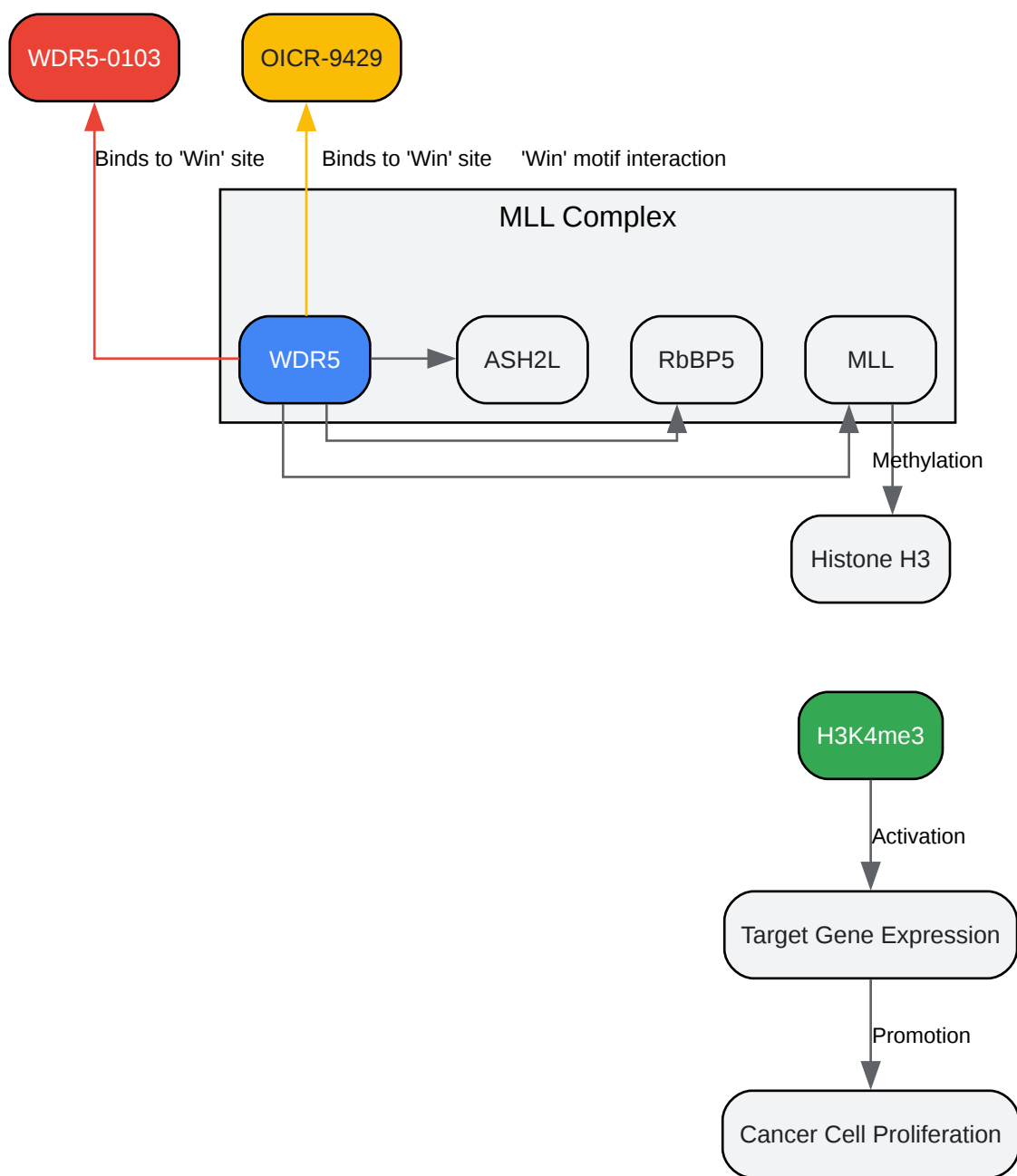
Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for **WDR5-0103** and OICR-9429, highlighting the superior biochemical and cellular activity of OICR-9429.

Parameter	WDR5-0103	OICR-9429	Reference(s)
Binding Affinity (Kd)	450 nM (ITC)	93 ± 28 nM (unknown method), 24 nM (Biacore), 52 nM (ITC)	^{[1][2][3]}
Displacement Constant (Kdisp)	Not Reported	64 ± 4 nM (FP)	^[2]
Selectivity	>100-fold selective over a panel of 7 methyltransferases	Highly selective over 22 human methyltransferases and 9 other reader domains	^[4]
Cellular Activity (Leukemia)	Weakly inhibits MLL complex activity in vitro (IC ₅₀ 39–280 µM)	Induces differentiation in p30-expressing human AML cells; GI ₅₀ >30 µM in various leukemia cell lines	^{[5][6][7]}

Mechanism of Action: Disrupting the WDR5-MLL Interaction

Both **WDR5-0103** and OICR-9429 function by competitively binding to the "Win" site on WDR5. This binding pocket is where the arginine residue of the MLL protein's Win motif typically docks. By occupying this site, the inhibitors prevent the association of MLL with WDR5, thereby disrupting the assembly and catalytic activity of the MLL complex. This leads to a reduction in H3K4 methylation at target gene promoters, ultimately altering gene expression and inhibiting the proliferation of cancer cells dependent on this pathway.



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Mechanism of WDR5 inhibition by **WDR5-0103** and OICR-9429.

Experimental Protocols

Detailed methodologies for the key assays used to characterize these inhibitors are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (K_d) of WDR5 inhibitors.

Materials:

- Recombinant human WDR5 protein (typically residues 23-334)
- WDR5 inhibitor (**WDR5-0103** or OICR-9429)
- ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
- High-sensitivity ITC instrument (e.g., Malvern MicroCal)

Protocol:

- Sample Preparation:
 - Express and purify recombinant WDR5 to >95% purity.
 - Dialyze the purified WDR5 and dissolve the inhibitor in the same batch of ITC buffer to minimize buffer mismatch.
 - Degas both the protein and inhibitor solutions.
- ITC Experiment Setup:
 - Set the experimental temperature to 25°C.
 - Load the WDR5 solution (10-20 μ M) into the sample cell.
 - Load the inhibitor solution (10-15 times the WDR5 concentration) into the injection syringe.
- Titration:

- Perform a series of injections of the inhibitor into the WDR5 solution.
- Record the heat changes associated with each injection.
- Data Analysis:
 - Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.
 - Fit the resulting binding isotherm to a suitable binding model to determine the K_d , stoichiometry (n), and enthalpy (ΔH) of binding.

Fluorescence Polarization (FP) Assay for Competitive Binding

FP assays are used to measure the displacement of a fluorescently labeled ligand from its binding partner by a competitive inhibitor.

Objective: To determine the displacement constant (K_{disp}) or IC_{50} of WDR5 inhibitors.

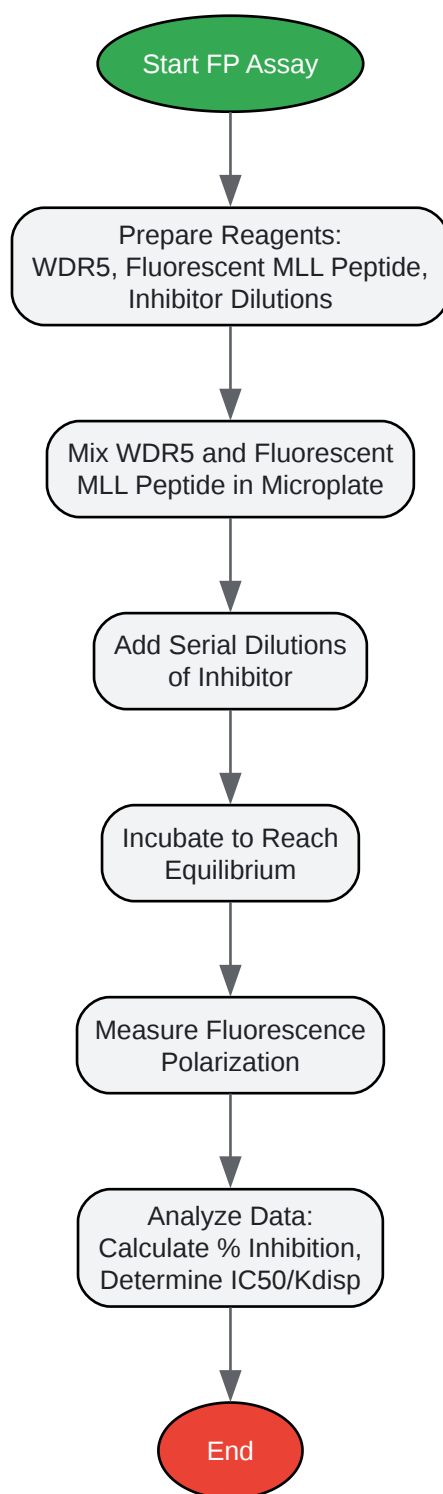
Materials:

- Recombinant human WDR5 protein
- Fluorescently labeled peptide derived from the MLL Win motif (e.g., FITC-labeled)
- WDR5 inhibitor (**WDR5-0103** or OICR-9429)
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- Microplate reader capable of measuring fluorescence polarization

Protocol:

- Assay Setup:
 - In a microplate, add the WDR5 protein and the fluorescently labeled MLL peptide at concentrations optimized for a stable polarization signal.

- Add serial dilutions of the WDR5 inhibitor or DMSO as a vehicle control.
- Incubation:
 - Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
- Measurement:
 - Measure the fluorescence polarization of each well using the microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or K_{disp} value.



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Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Conclusion

Both **WDR5-0103** and OICR-9429 are valuable research tools for probing the function of the WDR5-MLL interaction. While **WDR5-0103** was instrumental in the initial validation of WDR5 as a druggable target, OICR-9429 represents a significant advancement with its enhanced potency and selectivity. The superior characteristics of OICR-9429 make it a more suitable chemical probe for in-depth cellular and in vivo studies. The choice between these inhibitors will depend on the specific experimental context, with OICR-9429 being the preferred option for studies requiring high potency and a well-defined selectivity profile.

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